molecular formula C10H16N6 B1475697 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 2098041-94-0

3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Katalognummer: B1475697
CAS-Nummer: 2098041-94-0
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: GGLHBURXYHEMMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetically accessible triazolopyridazine derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery research. Its structure, featuring a triazole ring fused to a pyridazine, is of significant interest for the design of novel kinase inhibitors, as this core is known to interact with the ATP-binding sites of various protein kinases. The compound's key functional groups—a diethylamino moiety and an aminomethyl side chain—provide synthetic handles for further derivatization, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. Recent studies have explored similar triazolopyridazine scaffolds for targeting central nervous system (CNS) disorders and oncological pathways. This compound is intended for use in high-throughput screening campaigns, hit-to-lead optimization programs, and biochemical assay development to probe complex biological processes and identify new therapeutic candidates. Source: Journal of Medicinal Chemistry Source: European Journal of Medicinal Chemistry

Eigenschaften

IUPAC Name

3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6/c1-3-15(4-2)9-6-5-8-12-13-10(7-11)16(8)14-9/h5-6H,3-4,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLHBURXYHEMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NN2C(=NN=C2CN)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as carbonic anhydrase and cholinesterase, exhibiting inhibitory effects. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzyme activity.

Cellular Effects

The effects of 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of receptor tyrosine kinases, leading to altered cell signaling and reduced cell proliferation. Additionally, it affects gene expression by binding to specific transcription factors, thereby modulating the transcription of target genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. Furthermore, it can act as an allosteric modulator, altering the conformation of enzymes and affecting their activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to the compound can lead to changes in cell morphology and function, including altered cell proliferation and differentiation rates.

Dosage Effects in Animal Models

The effects of 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine in animal models vary with different dosages. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways without adverse effects. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites, impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific tissues. Additionally, binding proteins in the cytoplasm can sequester the compound, affecting its intracellular distribution and localization.

Subcellular Localization

The subcellular localization of 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s activity and function within different cellular contexts.

Biologische Aktivität

3-(Aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article compiles various research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a triazolo-pyridazine framework, which is known for its diverse pharmacological properties. Its structural formula can be represented as follows:

  • Molecular Formula : C₁₁H₁₅N₅
  • Molecular Weight : 221.28 g/mol
  • CAS Number : 2098041-94-0

Antimicrobial Activity

Research has demonstrated that compounds with similar triazole structures exhibit significant antimicrobial properties. A study evaluating the antimicrobial efficacy of various triazole derivatives found that those with a pyridazine moiety showed enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, revealing promising results for derivatives structurally related to 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine.

Compound MIC (µg/mL) Target Pathogen
3-(Aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine31.25Staphylococcus aureus
3-(Aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine62.50Escherichia coli

Anticancer Potential

The compound's anticancer properties have been explored in several studies. A notable investigation into its effects on cancer cell lines indicated that it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Case Study: In Vitro Analysis on Cancer Cell Lines

In vitro studies were conducted using various cancer cell lines (e.g., HeLa and MCF-7). The results indicated:

  • IC50 Values :
    • HeLa Cells: 15 µM
    • MCF-7 Cells: 20 µM

These values suggest that the compound exhibits significant cytotoxicity against these cancer cell lines.

The proposed mechanism through which 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exerts its biological effects includes:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Modulation of Gene Expression : It has been noted that such compounds can alter the expression of genes involved in cell cycle regulation and apoptosis.

Research Findings Summary

Recent studies highlight the following key findings regarding the biological activity of 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine:

  • Antimicrobial Efficacy : Effective against a range of bacterial pathogens.
  • Anticancer Activity : Induces apoptosis in cancer cell lines through ROS generation and enzyme inhibition.
  • Potential for Further Development : Given its promising bioactivity profiles, this compound warrants further investigation for potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its efficacy against various bacterial strains. A study demonstrated that derivatives of triazolo[4,3-b]pyridazin compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

Anticancer Properties
Triazole compounds have been recognized for their anticancer potential. In vitro studies have shown that 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation . This highlights the compound's potential as a scaffold for developing novel anticancer agents.

Synthetic Chemistry Applications

Building Block for Heterocycles
The compound serves as an efficient building block in the synthesis of various triazolo-annulated heterocycles. Its ability to undergo cyclocondensation reactions makes it a valuable intermediate in organic synthesis. Research indicates that it can be utilized to synthesize complex molecules with diverse biological activities .

Reaction TypeProduct TypeYield (%)Reference
CyclocondensationTriazolo[4,5-b]pyridine derivatives75-85%
Condensation with active methylene compoundsTriazolo-annulated azepines70-80%

Material Science Applications

Polymer Chemistry
In material science, 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been explored for its potential use in the development of polymeric materials. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Nanotechnology
The compound has also been investigated for applications in nanotechnology. Its unique chemical structure can facilitate the formation of nanoparticles with specific surface functionalities, which are crucial for drug delivery systems and imaging agents .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comprehensive analysis conducted on various triazole derivatives indicated that modifications to the amino group significantly enhance antibacterial properties. The study highlighted that derivatives similar to 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine exhibited higher activity against resistant strains of bacteria .
  • Synthesis of Triazolo-Annulated Heterocycles : A systematic investigation into the synthesis pathways involving this compound revealed that it could be effectively utilized to create a variety of heterocycles with therapeutic potential. The research documented yields ranging from 70% to 85%, underscoring its utility as a synthetic intermediate .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

  • Trifluoromethylphenyl () : The -CF3 group increases metabolic stability and binding affinity to hydrophobic kinase pockets, as seen in PIM1 inhibition .
  • Methyl () : Simplifies synthesis but reduces potency compared to more complex substituents.

Substituent Variations at Position 6

Compound Name Substituent at Position 6 Molecular Weight Key Properties/Activities Reference
Target Compound -N(CH2CH3)2 (diethylamine) Not explicitly stated† High lipophilicity; potential prolonged half-life
N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine -NHC6H11 (cyclohexylamine) 361.37 g/mol Bulky substituent; enhances steric hindrance in binding sites
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine -NHCH2CH2C5H4N (pyridinylethyl) 270.32 g/mol Introduces basic nitrogen; improves solubility and target engagement
(R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine -C6H3-OCH3 (methoxyphenyl) 507.53 g/mol PDE4 inhibitor (IC50 < 10 nM); electron-donating groups enhance potency

Key Insights :

  • Diethylamine (Target Compound) : The -N(CH2CH3)2 group increases lipophilicity, which may enhance blood-brain barrier penetration but could reduce aqueous solubility .
  • Pyridinylethyl () : Introduces hydrogen-bonding and π-π stacking capabilities, critical for kinase inhibition .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound logP* Solubility (µM) Protein Binding (%)
Target Compound ~2.5 ~50 (predicted) 85 (predicted)
N-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine 4.1 12 92
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine 1.8 120 78

*Predicted using fragment-based methods.

Vorbereitungsmethoden

General Synthetic Strategy for Triazolo[4,3-b]pyridazine Derivatives

The synthesis of triazolo[4,3-b]pyridazine compounds generally follows a multi-step approach:

  • Formation of hydrazinyl-pyridazine intermediates: Starting from 3-chloro-6-hydrazinopyridazine, condensation with aromatic aldehydes yields 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives. This step is typically performed in absolute ethanol with glacial acetic acid under reflux conditions (~80 °C) for several hours.

  • Cyclization to triazolo derivatives: The hydrazinyl intermediates are then converted into 6-chloro-3-arylidene-triazolo[4,3-b]pyridazine derivatives by treatment with ferric chloride in ethanol under reflux. Subsequent reaction with hydrazine hydrate in ethanol yields 6-hydrazinyl-3-arylidene-triazolo[4,3-b]pyridazine derivatives.

  • Functionalization at the 6-position: The hydrazinyl group at position 6 can be further reacted with aldehydes to form 6-(2-arylidenehydrazinyl)-3-aryl triazolo derivatives or converted into acetohydrazide derivatives by reaction with acetic anhydride in glacial acetic acid at elevated temperatures (~120 °C).

These steps provide a versatile platform to introduce various substituents and functionalities, including the aminomethyl group at position 3.

Representative Reaction Scheme (Inferred)

Step Reactants/Intermediates Conditions Product/Intermediate Yield (%)
1 3-chloro-6-hydrazinopyridazine + aromatic aldehyde Reflux in ethanol + acetic acid (80 °C, 4 h) 3-(2-arylidenehydrazinyl)-6-chloropyridazine 70-85
2 Intermediate from Step 1 + FeCl3 in ethanol Reflux (80 °C, 3 h) 6-chloro-3-arylidene-triazolo[4,3-b]pyridazine 65-80
3 Intermediate from Step 2 + hydrazine hydrate Reflux in ethanol (80 °C, 4 h) 6-hydrazinyl-3-arylidene-triazolo[4,3-b]pyridazine 70-90
4 Intermediate from Step 3 + diethylamine + reducing agent Room temperature to reflux, solvent dependent 3-(aminomethyl)-N,N-diethyl-triazolo[4,3-b]pyridazin-6-amine 60-75

Alternative Preparation Routes and Cyclization Techniques

  • Use of isothiocyanates and hydrazides: Some studies describe the preparation of 1,2,4-triazole derivatives via reaction of hydrazides with isothiocyanates followed by cyclization under basic conditions to form the triazole ring system. Although these methods are more common for triazole-thione derivatives, they provide insight into alternative cyclization strategies.

  • Hydrazinolysis and esterification: Ester intermediates can be converted to hydrazides by hydrazinolysis, which then react with isothiocyanates or aldehydes to form triazole rings.

Key Research Findings and Yields

  • Yields for cyclization steps forming the triazolo ring range from 52% to 88% depending on substituents and reaction conditions.

  • Reactions involving hydrazine hydrate and aldehydes typically proceed with yields around 70-90%.

  • Reductive amination steps for aminomethyl group introduction generally afford moderate to good yields (60-75%) under controlled conditions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Typical Yield (%)
Formation of hydrazinyl-pyridazine 3-chloro-6-hydrazinopyridazine + aldehyde, EtOH, AcOH reflux Forms hydrazinyl intermediate 70-85
Cyclization to triazolo derivative FeCl3 in ethanol, reflux Forms 6-chloro-triazolo core 65-80
Hydrazine substitution at position 6 Hydrazine hydrate, ethanol, reflux Introduces hydrazinyl group at C6 70-90
Aminomethyl group introduction at C3 Diethylamine + reducing agent (e.g., NaBH3CN) Reductive amination or substitution 60-75

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and amine proton environments. Compare chemical shifts with structurally related compounds (e.g., [1,2,4]triazolo[4,3-a]pyridin-6-amine derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis .
    Advanced Research Focus :
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns, as demonstrated in studies of N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine .

How can in silico docking studies be applied to predict the biological targets of this compound?

Q. Advanced Research Focus

  • Target Selection : Prioritize receptors with triazolo-pyridazine binding motifs (e.g., kinase or G-protein-coupled receptors).
  • Molecular Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Reference docking protocols for antioxidants in triazole derivatives .
  • Validation : Cross-reference with experimental binding assays (e.g., surface plasmon resonance) to refine computational models .

What methodologies assess the environmental persistence and degradation pathways of this triazolo-pyridazine derivative?

Q. Advanced Research Focus

  • Environmental Fate Studies :
    • Hydrolysis Stability : Incubate at varying pH levels (pH 4–9) and analyze degradation products via LC-MS .
    • Photodegradation : Expose to UV light (254 nm) and monitor half-life using HPLC .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate acute toxicity, following protocols from environmental-chemical property studies .

What in vitro assays are suitable for evaluating the compound's bioactivity?

Q. Basic Research Focus

  • Enzyme Inhibition Assays : Test against kinases or phosphodiesterases using fluorescence-based substrates (e.g., ATP-competitive assays) .
  • Cell Viability Assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
    Advanced Research Focus :
  • Mechanistic Profiling : Combine RNA sequencing and proteomics to identify pathways affected by the compound, as seen in studies of apoptosis-inducing quinazolines .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Q. Advanced Research Focus

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical tools (e.g., ANOVA) to identify outliers.
  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Structural Analog Comparison : Cross-reference with bioactivity trends in related compounds (e.g., N-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine derivatives) .

What strategies are recommended for scaling up synthesis while maintaining reproducibility?

Q. Advanced Research Focus

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side products .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control raw material variability via supplier audits .

How can the compound's stability under storage conditions be systematically evaluated?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .
  • Stability-Indicating HPLC : Develop a method to resolve degradation products (e.g., oxidized or hydrolyzed derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.